molecular formula C9H17NO2 B2969507 3-Methoxy-8-oxa-1-azaspiro[4.5]decane CAS No. 2503208-43-1

3-Methoxy-8-oxa-1-azaspiro[4.5]decane

Cat. No. B2969507
CAS RN: 2503208-43-1
M. Wt: 171.24
InChI Key: GJKOTASEJFKZSA-UHFFFAOYSA-N
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Description

“3-Methoxy-8-oxa-1-azaspiro[4.5]decane” is a chemical compound with the molecular formula C9H17NO2 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string COC1COC2(CCNCC2)C1 . This indicates that the molecule contains a methoxy group (OCH3) and a spirocyclic structure .

Scientific Research Applications

Synthesis and Structural Analysis

3-Methoxy-8-oxa-1-azaspiro[4.5]decane is a compound that belongs to the broader class of azaspirocycles, which are of significant interest in organic synthesis due to their complex structure and potential biological activity. Research in this area has focused on the synthesis of various azaspirocycles, including efforts to synthesize compounds like 3-amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane, which involve key steps like the addition of prenyl magnesium bromide to a 4-methoxybenzylimine without reversal of stereochemistry and the iodine-initiated aminocyclization to form the azaspirocycle (Mai et al., 2010). Such research underlines the complexity and the synthetic challenges associated with azaspirocycles, which are relevant to the study of this compound.

Biologically Active Spiro Compounds

The azaspiro[4.5]decane core is found in natural and synthetic products with significant biological activities, leading to a keen interest in their synthesis for potential applications. The review by Sinibaldi and Canet (2008) highlights various strategies developed for the synthesis of spiroaminals, which include 1-oxa-7-azaspiro[5.5]undecane and 1-oxa-6-azaspiro[4.5]decane, among others, showcasing the broad interest in creating these complex molecules due to their promising biological activities (Sinibaldi & Canet, 2008).

Novel Synthetic Routes

Innovative synthetic methodologies have been developed for the construction of multifunctional modules, including thia/oxa-azaspiro[3.4]octanes, which are structurally related to this compound. These new classes of compounds are synthesized through robust and step-economic routes, designed to act as novel, multifunctional, and structurally diverse modules for drug discovery, indicating the potential of such structures in medicinal chemistry (Li, Rogers-Evans, & Carreira, 2013).

Spirocyclization Techniques

Photomediated spirocyclization techniques have been developed to access azaspiro[4.5]deca-6,9-diene-3,8-dione, a process that involves a radical addition/ipso-cyclization/dearomatization at room temperature. This green and convenient approach, which successfully constructs C-C and C-I bonds, could be expanded to produce a range of iodinated spirocyclization products, demonstrating the versatility and innovative approaches to synthesizing spirocyclic compounds (Yang et al., 2022).

Supramolecular Arrangements

Studies on the supramolecular arrangements based on cyclohexane-5-spirohydantoin derivatives, such as 8-methoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane, have been conducted to understand the relationship between molecular and crystal structures. These studies highlight the role substituents play in supramolecular arrangements, which is crucial for understanding how similar compounds, including this compound, might behave in different chemical environments (Graus et al., 2010).

Safety and Hazards

The safety data sheet for “3-Methoxy-8-oxa-1-azaspiro[4.5]decane” indicates that it is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). This means that it may be harmful if swallowed .

properties

IUPAC Name

3-methoxy-8-oxa-1-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-11-8-6-9(10-7-8)2-4-12-5-3-9/h8,10H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJKOTASEJFKZSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2(CCOCC2)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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